molecular formula C25H22N4O B5173826 (4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone

(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B5173826
M. Wt: 394.5 g/mol
InChI Key: LZTKGEHCGWEDDQ-UHFFFAOYSA-N
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Description

(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound that features a piperazine ring substituted with a phenyl group and a quinoline ring substituted with a pyridyl group

Chemical Reactions Analysis

Types of Reactions

(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or quinoline rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Phenylpiperazino)[2-(2-pyridyl)-4-quinolyl]methanone is unique due to its combination of a piperazine ring with a phenyl group and a quinoline ring with a pyridyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c30-25(29-16-14-28(15-17-29)19-8-2-1-3-9-19)21-18-24(23-12-6-7-13-26-23)27-22-11-5-4-10-20(21)22/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTKGEHCGWEDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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